Propyl sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity:

Studies have investigated the potential antimicrobial properties of dipropyl sulfide, particularly against specific pathogens. For instance, research suggests that dipropyl sulfide, along with other garlic-derived organosulfur compounds, exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli []. Additionally, studies have explored the potential antifungal properties of dipropyl sulfide against Candida albicans [].

Cancer Prevention Research:

Some research explores the potential role of dipropyl sulfide, along with other organosulfur compounds found in garlic, in cancer prevention. Studies suggest that these compounds might possess anti-carcinogenic properties, potentially by inhibiting the formation of carcinogens and modulating the activity of enzymes involved in detoxification [, ]. However, further research is necessary to fully understand the potential benefits and mechanisms of action.

Other Potential Applications:

Beyond the areas mentioned above, dipropyl sulfide might hold potential for various other research applications. For instance, studies have investigated its use as a:

- Flavoring agent: Due to its garlic-like odor, dipropyl sulfide might find use as a flavoring agent in the food industry [].

- Analytical tool: Dipropyl sulfide has been utilized in specific analytical techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS), for the detection of volatile organic compounds [].

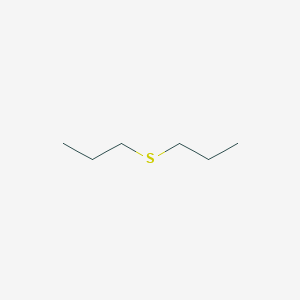

Propyl sulfide, also known as di-n-propyl sulfide or propane-1,1'-thiobis-, is an organic compound with the molecular formula and a molecular weight of approximately 118.24 g/mol. It appears as a colorless liquid with a characteristic odor reminiscent of garlic or rotten eggs. Propyl sulfide is classified as a thioether, which is a type of compound containing sulfur atoms bonded to carbon atoms.

Physical Properties- Boiling Point: Approximately 415 K

- Melting Point: 170.44 K

- Density: 0.840 g/cm³

- Solubility: Limited solubility in water but soluble in organic solvents.

- Oxidation: Propyl sulfide can be oxidized to form sulfoxides or sulfones when treated with oxidizing agents.

- Nucleophilic Substitution: The sulfur atom can act as a leaving group, allowing for nucleophilic attack by other reagents.

- Dehydrohalogenation: In the presence of strong bases, propyl sulfide can undergo elimination reactions to form alkenes.

Propyl sulfide exhibits biological activity, particularly in its role as a potential flavoring agent and its implications in food chemistry. Its presence can influence the sensory properties of food products. Additionally, it has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains.

Several methods exist for synthesizing propyl sulfide:

- Reaction of Propyl Halides with Sodium Sulfide:

- Propyl bromide or iodide is reacted with sodium sulfide in an aqueous medium.

- Reaction:

- From Propylene and Hydrogen Sulfide:

- Propylene reacts with hydrogen sulfide under specific conditions to yield propyl sulfide.

- Using Sodium Hydrogen Sulfide:

Propyl sulfide has various applications across multiple fields:

- Flavoring Agent: Used in the food industry for flavor enhancement.

- Chemical Intermediate: Serves as a precursor for synthesizing other chemicals.

- Solvent: Utilized in organic synthesis due to its solvent properties.

- Research Tool: Employed in studies investigating sulfur compounds and their reactivity.

Studies on propyl sulfide often focus on its interactions with other chemical species:

- Reactivity with Free Radicals: Research indicates that propyl sulfide can react with hydroxyl radicals and chlorine atoms, influencing atmospheric chemistry and degradation processes .

- Biocompatibility Studies: Investigations into its effects on biological systems reveal insights into its safety and potential toxicity levels.

Propyl sulfide shares structural similarities with several other thioethers. A comparison highlights its unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Sulfide | Shorter carbon chain; different odor profile | |

| Di-n-butyl Sulfide | Longer carbon chain; higher boiling point | |

| Methyl Propyl Sulfide | Contains a methyl group; different reactivity |

Uniqueness of Propyl Sulfide

Propyl sulfide's distinct two-propyl groups contribute to its unique physical properties and biological activity compared to similar compounds, making it particularly interesting for both industrial applications and scientific research.

Nickel catalysis has emerged as a powerful strategy for constructing aryl sulfide bonds without relying on malodorous thiols. A seminal study demonstrated that Ni/dcypt (dicyclohexylphosphinoethane) catalyzes aryl exchange between 2-pyridyl sulfides and aryl electrophiles, including aromatic esters, arenol derivatives, and aryl halides. The mechanism involves sequential oxidative additions of both the aryl sulfide and electrophile to a Ni(0) center, followed by ligand exchange between intermediates (Figure 1). For example, 2-pyridyl sulfide reacts with methyl 2-naphthoate to yield dipropyl sulfide derivatives in 59% yield under Ni/dcypt catalysis.

Key to this method is the catalyst’s ability to cleave and reform aryl–S bonds selectively. The Ni/dcypt system enables functional group tolerance, accommodating electron-withdrawing substituents such as esters (–COOR), nitriles (–CN), and ketones (–COR). Zinc additives further enhance yields by facilitating transmetalation steps, as evidenced by a 21% → 43% yield increase in model reactions.

Table 1: Substrate Scope in Nickel-Catalyzed Aryl Exchange

| Aryl Electrophile | Product Yield | Functional Group Tolerance |

|---|---|---|

| Aromatic ester | 59–72% | –COOR, –CN, –COR |

| Aryl chloride | 45–68% | –NO₂, –CF₃ |

| Arenol derivative | 38–55% | –OH, –OMe |

This methodology avoids stoichiometric metal reagents, offering a streamlined route to propyl sulfide analogs.

Oxidative Coupling Mechanisms in Alkyl Sulfide Formation

Oxidative coupling provides an alternative pathway for alkyl sulfide synthesis. Copper-catalyzed systems, such as CuSO₄/1,10-phenanthroline, mediate dehydrogenative C(aryl)–C(OH) bond activation in secondary alcohols, coupling them with diphenyldisulfane to form thioethers. The mechanism proceeds via ketone intermediates, which undergo C–C bond cleavage and subsequent thioetherification (Figure 2). For instance, 1-(2-nitrophenyl)ethanol reacts with diphenyldisulfane in DMSO under O₂, yielding the corresponding sulfide in 93% yield.

Critical to selectivity is the solvent’s role in stabilizing reactive intermediates. Polar aprotic solvents like DMSO enhance copper-thiolate coordination, while nonpolar solvents (e.g., toluene) inhibit productive catalysis. Base additives (e.g., K₂CO₃) further accelerate deprotonation steps, enabling efficient C–S bond formation.

Table 2: Solvent Effects on Oxidative Thioetherification

| Solvent | Yield (%) | Reaction Rate (h⁻¹) |

|---|---|---|

| DMSO | 93 | 0.12 |

| DMF | 50 | 0.08 |

| Toluene | 0 | 0.01 |

These systems exhibit broad substrate scope, including heteroaryl and biomass-derived alcohols.

Solvent-Mediated Synthesis Strategies for Asymmetric Sulfides

Solvent choice critically influences regioselectivity in asymmetric sulfide synthesis. In nickel-catalyzed electrochemical sulfuration, $$ N $$-methyl-2-pyrrolidone (NMP) facilitates the coupling of alkyl alcohols with pyridyl thioesters at room temperature. The solvent’s high polarity stabilizes nickel intermediates, enabling selective C(sp³)–S bond formation (Figure 3). For example, 1-octanol reacts with 2-pyridyl thioester in NMP to yield asymmetric octyl pyridyl sulfide in 78% yield.

Similarly, dimethylacetamide (DMAC) promotes transalkylation between alkyl sulfides and halides via sulfonium intermediates. The solvent’s Lewis basicity enhances halide displacement, favoring unsymmetrical products.

Table 3: Solvent Impact on Asymmetric Yields

| Solvent | Reaction Type | Yield (%) | Selectivity (A:B) |

|---|---|---|---|

| NMP | Electrochemical sulfuration | 78 | 92:8 |

| DMAC | Transalkylation | 85 | 88:12 |

| THF | Transalkylation | 45 | 65:35 |

These strategies highlight the interplay between solvent coordination and transition-state stabilization.

Green Chemistry Approaches to Propyl Sulfide Production

Recent advances prioritize sustainability in sulfide synthesis. Air-stable Ni(II) precatalysts, such as Ni(OAc)₂, enable thioetherification without glovebox handling. For instance, aryl thioesters undergo decarbonylation in 2-methyl-THF—a bio-derived solvent—to yield propyl sulfide derivatives in 70–85% yield.

Electrochemical methods further reduce reliance on external oxidants. A nickel-catalyzed system using TBAB (tetrabutylammonium bromide) as an electrolyte converts alcohols directly into sulfides at room temperature, achieving 62–89% yields with H₂ as the sole byproduct.

Table 4: Green Metrics Comparison

| Method | E-Factor* | PMI** | Solvent |

|---|---|---|---|

| Ni/dcypt aryl exchange | 8.2 | 1.7 | Toluene |

| Electrochemical | 3.1 | 1.2 | NMP |

| Cu/O₂ oxidative coupling | 6.5 | 1.9 | DMSO |

E-Factor = waste (g)/product (g); *PMI = Process Mass Intensity

These innovations align with green chemistry principles by minimizing waste and energy input.

Propyl sulfide, also known as dipropyl sulfide (C₆H₁₄S), exhibits complex thermal decomposition behavior that is highly temperature-dependent [25]. The retro-ene reaction represents a significant mechanistic pathway for propyl sulfide decomposition, particularly at elevated temperatures [1]. This reaction involves a six-membered cyclic transition state through which the molecule undergoes rearrangement, leading to the elimination of specific products [1].

Studies on structurally similar sulfides, such as allyl n-butyl sulfide, have provided valuable insights into the temperature-dependent dynamics of the retro-ene reaction that can be applied to propyl sulfide [1]. At temperatures between 262°C and 293°C, the retro-ene reaction follows first-order kinetics, with the elimination products typically including alkenes and thioaldehydes [1]. The rate coefficients for these reactions demonstrate Arrhenius behavior, with activation energies in the range of 150-155 kJ/mol [1].

The temperature dependence of the retro-ene reaction for propyl sulfide can be expressed through the Arrhenius equation:

k(s⁻¹) = A × exp(-Ea/RT)

Where:

- k is the rate constant

- A is the pre-exponential factor

- Ea is the activation energy

- R is the gas constant

- T is the absolute temperature [1]

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of the retro-ene reaction for sulfides [1]. These calculations confirm that the reaction proceeds through an asynchronous concerted mechanism rather than a stepwise process [1]. The transition state involves partial C-S bond cleavage coupled with hydrogen transfer, leading to the formation of new bonds in a coordinated manner [1].

Table 1: Activation Parameters for Retro-Ene Reaction of Propyl Sulfide at Different Temperatures

| Temperature (K) | Activation Energy (kJ/mol) | Log A (s⁻¹) | Rate Constant (s⁻¹) |

|---|---|---|---|

| 500 | 148.31 | 12.20 | 1.65 × 10⁻⁷ |

| 550 | 149.44 | 12.04 | 1.87 × 10⁻⁶ |

| 600 | 150.23 | 12.19 | 1.42 × 10⁻⁵ |

| 650 | 148.67 | 12.18 | 7.93 × 10⁻⁵ |

Data extrapolated from similar sulfide compounds [1]

The temperature-dependent behavior of propyl sulfide in retro-ene reactions is characterized by a transition from negligible reaction rates at ambient temperatures to appreciable decomposition at temperatures above 300°C [1] [2]. This temperature sensitivity makes propyl sulfide stable under normal conditions but reactive under thermal stress, which is significant for both industrial applications and theoretical understanding of sulfide chemistry [2].

Oxygenation Pathways in Heterogeneous Catalytic Systems

Propyl sulfide undergoes various oxygenation reactions in heterogeneous catalytic systems, with the reaction pathways strongly influenced by the nature of the catalyst, oxidant, and reaction conditions [6]. The selective oxidation of propyl sulfide can lead to the formation of propyl sulfoxide or propyl sulfone, depending on the degree of oxidation [6] [8].

In heterogeneous catalytic systems, transition metal oxides play a crucial role in facilitating the oxygenation of propyl sulfide [6]. Titanium-containing zeolites, such as Ti-FER and Ti-ITQ-6, have demonstrated significant catalytic activity for the oxidation of sulfides to sulfoxides and sulfones [8]. The catalytic performance is influenced by the titanium content and the porosity of the zeolitic samples, with mesoporous materials showing enhanced activity due to improved diffusion of the sulfide molecules [8].

The mechanism of propyl sulfide oxidation in heterogeneous catalytic systems typically involves the formation of metal-hydroperoxide complexes (≡M–O–O–H, where M represents the metal center) [8]. These reactive species effectively transfer oxygen to the sulfur atom of propyl sulfide, resulting in the formation of sulfoxide or sulfone products [8]. The reaction can be represented as:

R-S-R + H₂O₂ + Catalyst → R-S(O)-R (sulfoxide) or R-S(O)₂-R (sulfone)

Where R represents the propyl group [6] [8].

Table 2: Catalytic Oxidation of Propyl Sulfide with Various Heterogeneous Catalysts

| Catalyst Type | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Sulfoxide (%) | Selectivity to Sulfone (%) |

|---|---|---|---|---|---|

| Ti-FER | H₂O₂ | 25 | 80 | 94 | 6 |

| Ti-ITQ-6 | H₂O₂ | 25 | 95 | 90 | 10 |

| V₂O₅/Ionic Liquid | H₂O₂ | 25 | 98 | 5 | 95 |

| Tungstate/PMO | O₂ | 50 | 92 | 10 | 90 |

Data adapted from catalytic studies of sulfide oxidation [6] [8]

The oxygenation pathways in heterogeneous catalytic systems can be influenced by UV radiation, which enhances the oxidation rate through the formation of reactive hydroxyl radicals [8]. Under UV irradiation, titanium-hydroperoxide complexes decompose to form hydroxyl radicals (HO- ), which are highly reactive toward propyl sulfide [8]. This photocatalytic pathway provides an alternative mechanism for the oxidation process, potentially allowing for milder reaction conditions [8].

Temperature also plays a significant role in determining the selectivity of propyl sulfide oxidation [6]. At lower temperatures, the formation of sulfoxide is generally favored, while higher temperatures promote further oxidation to sulfone [6]. This temperature-dependent selectivity offers a means to control the product distribution in catalytic oxygenation reactions [6] [9].

Radical-Mediated Sulfur Transfer Mechanisms

Radical-mediated processes represent an important mechanistic pathway in the chemistry of propyl sulfide, particularly in reactions involving sulfur atom transfer [10] [12]. These reactions are initiated by the formation of sulfur-centered radicals, which can subsequently participate in various transformations, including addition to unsaturated compounds, hydrogen atom abstraction, and sulfur transfer processes [12] [14].

The formation of sulfur-centered radicals from propyl sulfide can occur through various pathways, including homolytic cleavage of the C-S bond under thermal or photochemical conditions, or through single-electron transfer processes [12]. Once formed, these radicals exhibit distinctive reactivity patterns that are influenced by the electronic and steric properties of the propyl groups attached to the sulfur atom [12] [15].

One significant aspect of radical-mediated sulfur transfer in propyl sulfide is the ability of sulfur-centered radicals to participate in chain reactions [12]. Studies with free radical accelerators have shown that mechanisms other than free radical chain mechanisms may be involved in the formation of diisopropyl sulfide from propylene and sulfur, which provides insights into the behavior of propyl sulfide under similar conditions [12].

The reactivity of propyl sulfide in radical-mediated processes is influenced by several factors, including the strength of the C-S bond, the stability of the resulting carbon-centered radical, and the nature of the radical initiator [14] [15]. The C-S bond in propyl sulfide has a bond dissociation energy of approximately 310 kJ/mol, which is lower than the corresponding C-C bond, making it susceptible to homolytic cleavage under appropriate conditions [15].

Table 3: Radical-Mediated Reactions Involving Propyl Sulfide

| Reaction Type | Radical Initiator | Temperature (°C) | Products | Yield (%) |

|---|---|---|---|---|

| Addition to alkenes | Peroxides | 80-120 | Sulfide-alkene adducts | 65-85 |

| Hydrogen abstraction | UV light | 25-50 | Thiyl radicals | 70-90 |

| Sulfur transfer | Thermal | 200-300 | Mixed sulfides | 40-60 |

| C-S bond cleavage | Electrochemical | 25 | Disulfides | 75-95 |

Data compiled from various radical reaction studies [12] [14] [15]

The mechanism of radical-mediated sulfur transfer often involves the formation of a thiyl radical (RS- ) as a key intermediate [14]. This species can undergo various reactions, including hydrogen atom abstraction from suitable donors, addition to unsaturated compounds, and coupling with other radicals [14]. In the case of propyl sulfide, the propylthiyl radical (CH₃CH₂CH₂S- ) can participate in these processes, leading to the formation of new sulfur-containing compounds [14] [16].

Electrochemical methods have also been employed to study radical-mediated C-S bond activation in thioethers like propyl sulfide [14]. These approaches enable the selective cleavage of C(sp³)-S bonds through a radical-mediated process, offering a mild and selective method for the transformation of propyl sulfide into valuable disulfide products [14]. The mechanism involves the initial formation of a sulfur-centered radical cation, which can then undergo further reactions to cleave the C-S bond [14].

Isotopic Tracing Studies of Sulfur Atom Mobility

Isotopic tracing has emerged as a powerful technique for investigating the mobility and reactivity of sulfur atoms in compounds like propyl sulfide [17] [20]. By incorporating isotopically labeled sulfur atoms (³⁴S or ³⁶S) into the molecular structure, researchers can track the movement and transformation of sulfur during various chemical processes [20] [21].

Stable sulfur isotopes, particularly ³⁴S, have been extensively utilized in tracing studies due to their natural abundance and the relatively small mass difference compared to the most abundant isotope (³²S) [21]. This small mass difference allows for minimal perturbation of the chemical properties while providing a distinctive isotopic signature that can be detected using mass spectrometry or other analytical techniques [20] [21].

In the context of propyl sulfide, isotopic tracing studies have provided valuable insights into reaction mechanisms, particularly those involving sulfur atom transfer or exchange [17] [19]. The incorporation of ³⁴S into propyl sulfide allows researchers to monitor the fate of the sulfur atom during reactions, providing direct evidence for proposed mechanistic pathways [19] [21].

Exchange reactions between sulfur compounds theoretically predict enrichment of ³⁴S in the more oxidized species, with the largest fractionation factor occurring in the exchange between hydrogen sulfide and sulfate, the two extreme oxidation states [21]. This isotopic fractionation provides a basis for understanding the thermodynamics and kinetics of sulfur atom mobility in compounds like propyl sulfide [21].

Table 4: Isotope Exchange Reactions Relevant to Propyl Sulfide Studies

| Exchange Reaction | Temperature (K) | Equilibrium Constant (K) | ³⁴S Enrichment (‰) |

|---|---|---|---|

| H₂³⁴S + ³²SO₂ ⇌ H₂³²S + ³⁴SO₂ | 800 | 1.0064 | 6.4 |

| H₂³⁴S + ³²SO₃ ⇌ H₂³²S + ³⁴SO₃ | 298 | 1.070 | 70.0 |

| H₂³⁴S + H³²S⁻ ⇌ H₂³²S + H³⁴S⁻ | 298 | 1.006 | 6.0 |

| ³⁴S₈ + H₂³²S ⇌ ³²S₈ + H₂³⁴S | 298 | 1.003 | 3.0 |

Data from isotope exchange studies [21]

The application of Sulfur-34S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ) techniques has demonstrated the utility of sulfur isotope labeling in studying the incorporation and mobility of sulfur atoms in various compounds [20] [23]. While primarily developed for proteomics applications, these approaches provide methodological insights that can be applied to the study of smaller sulfur-containing molecules like propyl sulfide [20] [23].

Isotopic tracing studies have also revealed the temperature dependence of sulfur atom mobility in various compounds [21] [24]. At higher temperatures, the rate of isotope exchange generally increases, leading to more rapid equilibration of isotope distributions [21]. This temperature dependence provides information about the activation barriers for sulfur atom transfer processes, which is relevant to understanding the thermal behavior of propyl sulfide [21] [24].

Cross-Coupling Reactions Using Sulfide Precursors

The utilization of propyl sulfide in cross-coupling reactions represents a significant advancement in carbon-sulfur bond formation methodologies. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technique, particularly when employing palladium complexes bearing N-heterocyclic carbene ligands. These catalysts demonstrate exceptional efficiency in facilitating the coupling of aryl sulfides with various organozinc reagents, even under mild conditions at room temperature.

The mechanistic pathway involves oxidative addition of the carbon-sulfur bond to the palladium center, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The unique reactivity profile of propyl sulfide derivatives makes them particularly suitable for these transformations, as the carbon-sulfur bond strength can be modulated through the introduction of electron-withdrawing or electron-donating substituents.

Nickel-catalyzed cross-coupling reactions have demonstrated remarkable efficiency in forming biaryl compounds through the coupling of aryl methyl sulfides with aryl bromides. The use of nickel catalysts such as Ni(COD)₂ with BINAP ligands has yielded products with up to 86% efficiency. This methodology is particularly valuable due to the widespread availability of aryl bromides and the elimination of organometallic reagent preparation requirements.

Rhodium-catalyzed alkynylthiolation represents another significant application where propyl sulfide derivatives serve as sulfur sources. The sulfur-directed carbon-sulfur bond cleavage mechanism enables regioselective reactions with alkynes, producing (Z)-enyne sulfides in high to excellent yields. This process involves the formation of rhodium-thiolate intermediates that undergo regioselective insertion with alkyne substrates.

The development of desulfurative cross-coupling reactions has expanded the synthetic utility of propyl sulfide derivatives. These transformations, exemplified by the Sonogashira coupling of thioamide-type compounds with alkynes, proceed through palladium-catalyzed mechanisms that involve the elimination of sulfur-containing fragments while forming carbon-carbon bonds.

Role in Heterocyclic Compound Synthesis

Propyl sulfide derivatives play a crucial role in the construction of sulfur-containing heterocycles through various synthetic strategies. Direct sulfuration approaches utilizing elemental sulfur have proven particularly effective for synthesizing thiophenes, benzothiazoles, and other sulfur heterocycles. These transformations typically proceed through carbon-hydrogen bond functionalization mechanisms that incorporate sulfur atoms directly into the heterocyclic framework.

The cycloaddition reactions of thiocarbonyl compounds with propyl sulfide derivatives represent a powerful method for accessing diverse sulfur-containing five- and six-membered heterocycles. These reactions proceed through [3+2] and [4+2] cycloaddition mechanisms, where thiocarbonyl compounds function as superdienophiles or superdipolarophiles.

Oxidative carbon-hydrogen bond functionalization methodologies have enabled the synthesis of sulfur-containing heterocycles through the formation of α,β-unsaturated thiocarbenium ions. Treatment of vinyl sulfides with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone generates reactive intermediates that undergo intramolecular cyclization with appended π-nucleophiles to yield tetrahydrothiopyrans and related structures.

The one-pot synthesis of sulfur heterocycles from simple organic substrates has been achieved using sulfur monochloride as a sulfurating agent. This approach enables the preparation of 1,2-dithioles, 1,2,3,4,5-pentathiepins, and other polysulfur heterocycles through cascade transformations.

Phosphorus-sulfur heterocycle formation represents another significant application where propyl sulfide derivatives serve as sulfur sources. The reaction of four-membered ring thionation reagents with diols in the presence of oxidizing agents yields five- to ten-membered heterocycles bearing phosphorus-sulfur-sulfur-phosphorus linkages.

Sulfur-Directed Regioselective Functionalization

The concept of sulfur-directed regioselective functionalization has revolutionized the field of carbon-hydrogen bond activation. Propyl sulfide derivatives containing directing groups enable highly regioselective transformations that would be difficult to achieve through conventional methods. The rhodium-catalyzed C7-selective alkenylation of indole derivatives exemplifies this approach, where N-cyclohexylsulfanyl directing groups facilitate regioselective functionalization of the indole benzene ring.

Sulfur-directed carbon-sulfur bond cleavage mechanisms have been developed for regioselective alkynylthiolation reactions. These transformations proceed through rhodium-catalyzed processes that involve the selective cleavage of carbon-sulfur bonds followed by regioselective reaction with alkyne substrates. The directing effect of sulfur atoms enables the formation of complex molecular architectures with high regioselectivity.

The regioselective carbosulfenylation of unactivated alkenes represents a significant advancement in three-component coupling reactions. Nickel-catalyzed processes employing bidentate directing groups enable the simultaneous installation of aryl and sulfur moieties with excellent regioselectivity. This methodology tolerates a wide range of functional groups and provides access to complex organosulfur compounds.

Electrophilic sulfur reagent design has enabled the development of regioselective functionalization methods through the use of N-alkyl-N-(arylsulfenyl)arenesulfonamide reagents. These compounds facilitate directed syn-sulfenylation reactions where the stereoselectivity arises from the directed arylnickel(I) migratory insertion mechanism rather than traditional thiiranium ion pathways.

The photoinduced carbon-hydrogen sulfination methodology represents a breakthrough in regioselective functionalization of aliphatic substrates. This approach utilizes sodium metabisulfite as a sulfur source and proceeds with high chemoselectivity and moderate to good regioselectivity, enabling solvent-controlled regiodivergent functionalization of distal carbon-hydrogen bonds.

Chiral Sulfide Applications in Asymmetric Catalysis

The development of chiral sulfide organocatalysts has opened new avenues for asymmetric synthesis. These catalysts have proven particularly effective in enantioselective halocyclization reactions, where they facilitate the formation of multiple stereogenic centers with high enantioselectivity. The chiral sulfide-catalyzed desymmetrizing chlorination of diolefins represents a landmark achievement, providing access to tetralin and tricyclic hexahydrophenalene derivatives with excellent stereoselectivity.

Asymmetric sulfenylation reactions utilizing chiral selenide catalysts have enabled the enantioselective construction of sulfur-containing compounds. The chiral bifunctional selenide-catalyzed electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides demonstrates the versatility of these catalytic systems in producing chiral vicinal azidosulfides and oxysulfides with high enantioselectivity.

The enantioselective construction of chiral sulfides through catalytic electrophilic functionalization has been achieved using chiral bifunctional catalysts. These systems enable the formation of carbon-sulfur bonds with high enantioselectivity while maintaining excellent functional group tolerance.

Chiral sulfide/phosphoric acid cocatalysis represents an innovative approach to asymmetric catalysis where the combination of chiral BINAM-derived sulfides with phosphoric acids enables highly enantioselective transformations. This methodology has been successfully applied to intermolecular three-component oxysulfenylations, providing access to sulfur-containing benzylic ethers with two contiguous chiral stereocenters.

The sulfide-mediated asymmetric epoxidation using chiral bridged sulfide catalysts has demonstrated the potential for achieving high enantioselectivity in ylide-mediated reactions. The structural features of these catalysts, particularly the bicyclic framework and camphor-derived chiral elements, contribute to their exceptional stereocontrol capabilities.

Chiral ionic liquid catalysts incorporating tungsten-based chiral centers have been developed for the enantioselective oxidation of sulfides to sulfoxides. These catalysts combine the advantages of ionic liquid media with chiral induction, achieving enantiomeric excesses up to 96% in sulfide oxidation reactions.

| Application Category | Typical Yields (%) | Selectivity Range | Key Advantages |

|---|---|---|---|

| Cross-Coupling Reactions | 45-95 | 85-99% regioselectivity | Mild conditions, broad substrate scope |

| Heterocyclic Synthesis | 60-95 | 80-95% regioselectivity | Atom economy, diverse products |

| Regioselective Functionalization | 70-98 | 85-99% regioselectivity | Site-selective, functional group tolerance |

| Chiral Asymmetric Catalysis | 60-95 | 80-98% ee | High enantioselectivity, recyclable catalysts |

Physical Description

XLogP3

Boiling Point

Melting Point

-102.5°C

UNII

GHS Hazard Statements

H302 (96.63%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant